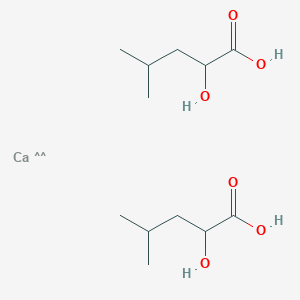![molecular formula C25H26BrN3O4S2 B14806523 N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B14806523.png)
N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-(2-bromo-4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a sulfonyl group, and a bromo-ethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzyl(methyl)amino group: This can be achieved by reacting benzylamine with methyl iodide under basic conditions.
Introduction of the sulfonyl group: The benzyl(methyl)amino group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of the phenylamino group: The sulfonylated benzyl(methyl)amino compound is then reacted with aniline to form the phenylamino group.
Introduction of the carbonothioyl group: This step involves the reaction of the phenylamino compound with carbon disulfide and a suitable base.
Formation of the bromo-ethylphenoxy group: The final step involves the reaction of the carbonothioyl compound with 2-bromo-4-ethylphenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo-ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-chloro-4-ethylphenoxy)acetamide
- N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-fluoro-4-ethylphenoxy)acetamide
Uniqueness
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide is unique due to the presence of the bromo-ethylphenoxy group, which can impart distinct chemical and biological properties compared to its chloro or fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C25H26BrN3O4S2 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
N-[[4-[benzyl(methyl)sulfamoyl]phenyl]carbamothioyl]-2-(2-bromo-4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C25H26BrN3O4S2/c1-3-18-9-14-23(22(26)15-18)33-17-24(30)28-25(34)27-20-10-12-21(13-11-20)35(31,32)29(2)16-19-7-5-4-6-8-19/h4-15H,3,16-17H2,1-2H3,(H2,27,28,30,34) |
InChI Key |
MVXWDEQRCHFTOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



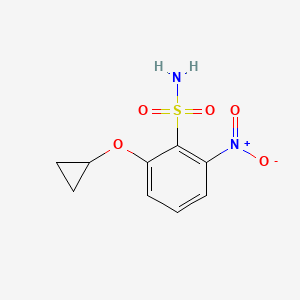

![3,4,5-trimethoxy-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B14806461.png)
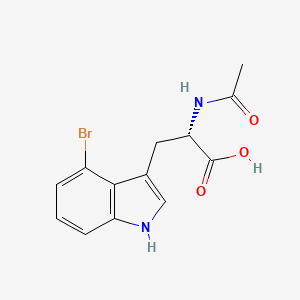
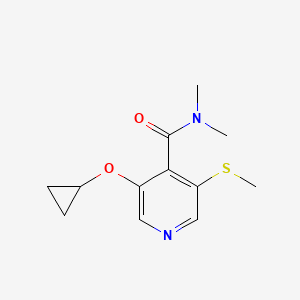

![2-fluoro-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14806488.png)

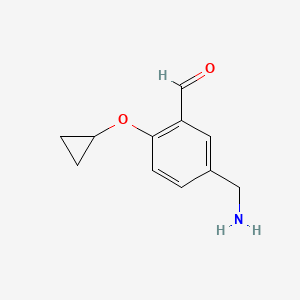
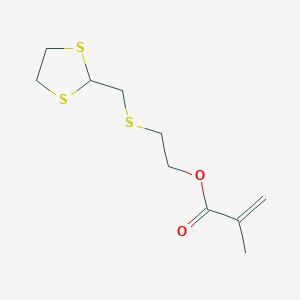
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14806510.png)
![3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14806512.png)
